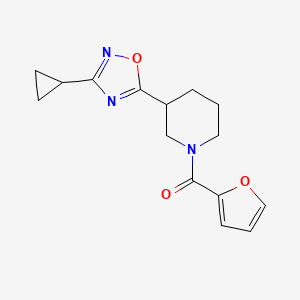
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine, commonly referred to as 3-COP, is an important compound used in many scientific research applications. It is a heterocyclic compound, meaning it is composed of two or more rings of atoms, and is composed of a cyclopropyl-1,2,4-oxadiazol-5-yl group and a furan-2-carbonyl group. 3-COP has become increasingly popular in recent years due to its wide range of scientific and research applications.
科学的研究の応用
3-COP has been used in a variety of scientific research applications, including drug development, biochemistry, and pharmacology. In drug development, 3-COP is used to synthesize novel drugs with improved efficacy and decreased toxicity. In biochemistry, 3-COP is used to study the structure and function of proteins and other cellular components. In pharmacology, 3-COP is used to study the effects of drugs on the body.
作用機序
The mechanism of action of 3-COP is not yet fully understood. However, it is believed that 3-COP binds to specific proteins or receptors in the body, which can then activate or inhibit certain cellular processes. This binding can lead to various biochemical and physiological effects, depending on the target protein or receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-COP depend on the target protein or receptor that it binds to. In general, 3-COP has been found to have a variety of effects, including the inhibition of certain enzymes, the modulation of cell signaling pathways, and the regulation of gene expression.
実験室実験の利点と制限
The use of 3-COP in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and its heterocyclic structure allows for a variety of chemical reactions to take place. Additionally, 3-COP has been shown to be relatively stable and resistant to degradation. However, 3-COP also has some limitations. It is not water soluble, which can limit its use in certain experiments. Furthermore, its effects on cells and proteins can vary depending on the target protein or receptor, which can make it difficult to predict the outcome of an experiment.
将来の方向性
There are a number of potential future directions for research involving 3-COP. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with target proteins and receptors. Additionally, further research could be done to optimize its synthesis and use in laboratory experiments. Finally, further research could be done to explore the potential therapeutic applications of 3-COP, such as its use as an anti-cancer drug or as a treatment for neurological disorders.
合成法
3-COP can be synthesized using a variety of methods. The most common method is known as the Knoevenagel condensation reaction. This method involves combining a carbonyl compound, such as a ketone or an aldehyde, with a secondary amine, such as piperidine, in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction produces a heterocyclic compound, such as 3-COP.
特性
IUPAC Name |
[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15(12-4-2-8-20-12)18-7-1-3-11(9-18)14-16-13(17-21-14)10-5-6-10/h2,4,8,10-11H,1,3,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQPMGBZADISMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(furan-2-carbonyl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-chloroacenaphthylen-1-yl)methylidene]hydroxylamine](/img/structure/B6451306.png)
![5-fluoro-2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methoxy}pyridine](/img/structure/B6451320.png)
![2-{1-methanesulfonyl-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine](/img/structure/B6451335.png)
![3-chloro-4-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451342.png)
![3-chloro-4-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451343.png)
![3-chloro-4-{[1-(pyridine-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6451353.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-3-fluoropyridine](/img/structure/B6451356.png)
![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6451376.png)
![2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451380.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,3-dimethoxybenzamide](/img/structure/B6451384.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,4-dimethoxybenzamide](/img/structure/B6451389.png)
![4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6451396.png)
![N-[1-(furan-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451397.png)